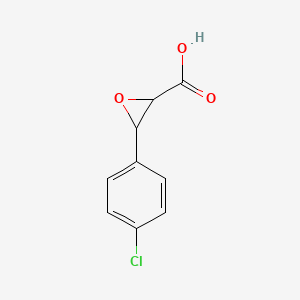
3-(4-Chlorophenyl)oxirane-2-carboxylic acid
Vue d'ensemble
Description
3-(4-Chlorophenyl)oxirane-2-carboxylic acid is a chemical compound with the CAS Number: 114380-31-3 . It has a molecular weight of 198.61 and its molecular formula is C9H7ClO3 . It is mainly used in laboratory research and development processes and chemical production processes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H, (H,11,12) . This indicates the presence of a chlorophenyl group, an oxirane ring, and a carboxylic acid group in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis of Derivatives : A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including those with 3-(4-Chlorophenyl)oxirane-2-carboxylic acid derivatives, has been synthesized. These compounds showed notable blood glucose-lowering activities in rats, with specific substituents like Cl enhancing effectiveness. Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate was identified as particularly potent (Eistetter & Wolf, 1982).
- Antimicrobial Applications : Schiff base compounds derived from 2,3-di-(4-chlorophenyl) oxirane-2,3-dicarbonitriles showed antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rizk, Awheda, & Smida, 2019).
Metabolic and Biochemical Research
- Fatty Acid Oxidation : Sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate (POCA), a derivative, has been studied for its effects on fatty acid oxidation. It was found to inhibit mitochondrial β-oxidation and was used to create animal models of dicarboxylic aciduria, a metabolic disorder (Sherratt & Veitch, 1984).
- Cardiac Function Research : POCA has also been used to study the effects of inhibited fatty acid oxidation on cardiac function and metabolism, particularly in ischemic conditions, showing potential benefits due to the prevention of toxic metabolite accumulation and stimulation of glucose utilization (Paulson et al., 1986).
Chemical Synthesis and Analysis
- Compound Synthesis : The compound has been synthesized through oxidation processes and independent synthesis methods, highlighting its flexibility in chemical production (Dotsenko et al., 2007).
- Mechanistic Studies : Research on cis-3-chloroacrylic acid dehalogenase alkylation by (R)-oxirane-2-carboxylate provides insights into enzymatic mechanisms and substrate interactions, aiding understanding of broader biochemical processes (Poelarends et al., 2004).
Dental and Material Science Applications
- Dental Monomers : Siloranes, silicon-based monomers with oxirane functionality, show stability in aqueous environments, making them suitable for low shrinkage/stress dental composites (Eick et al., 2006).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUCNUJOLMJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)
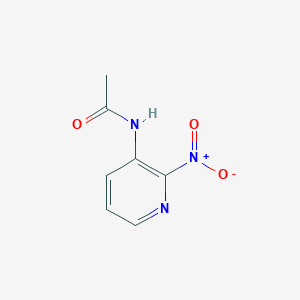
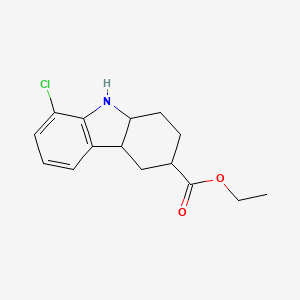
![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)
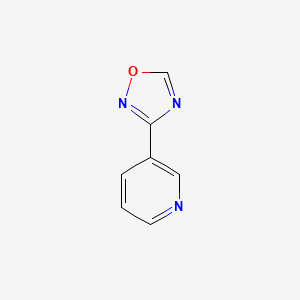
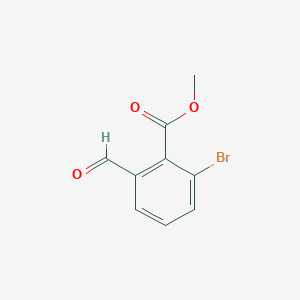

![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)


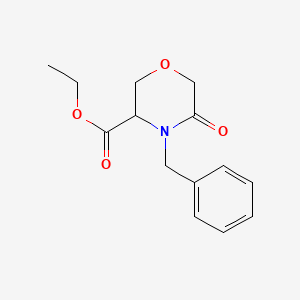
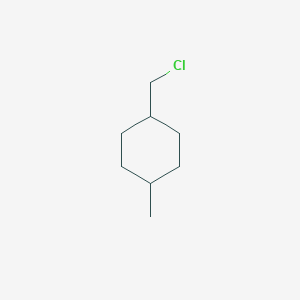
![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)